N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine
Description
N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine is a cyclopropane-containing amine derivative with a 2-bromo-5-methoxybenzyl substituent. Its molecular formula is C₁₂H₁₆BrNO, and it has a molecular weight of 270.18 g/mol . The compound features a cyclopropane ring, a bromine atom at the ortho position, and a methoxy group at the para position on the aromatic ring.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C12H16BrNO/c1-14(10-3-4-10)8-9-7-11(15-2)5-6-12(9)13/h5-7,10H,3-4,8H2,1-2H3 |
InChI Key |
UCTVCIJKQHPKGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)OC)Br)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzylamine to introduce the bromo group at the 2-position. This is followed by a methylation step to introduce the N-methyl group. The final step involves the formation of the cyclopropane ring through a cyclopropanation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to structurally related derivatives, focusing on variations in the aromatic substituents, alkyl/cycloalkyl groups, and functional moieties (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Key Differences |
|---|---|---|---|---|
| N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine (Target Compound) | C₁₂H₁₆BrNO | 270.18 | Cyclopropane, Br (ortho), OMe (para) | Reference compound |
| N-[(2-Bromo-5-chlorophenyl)methyl]cyclopropanamine | C₁₀H₁₁BrClN | 260.56 | Cyclopropane, Br (ortho), Cl (para) | Cl replaces OMe; no N-methyl group |
| N-[(2-Bromo-5-methoxyphenyl)methyl]cyclobutanamine | C₁₂H₁₆BrNO | 270.18 | Cyclobutane, Br (ortho), OMe (para) | Cyclobutane replaces cyclopropane |
| N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | C₁₀H₁₃ClN₂ | 196.68 | Pyridine ring, Cl (position 6) | Aromatic heterocycle instead of benzene |
| N-{5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine | C₂₂H₂₇BrFN₂O₂ | 474.37 | Morpholine, F, Br, benzyloxy | Additional morpholine and fluorobenzyl |
Physicochemical and Pharmacokinetic Properties
- Cyclobutane derivatives () may exhibit slightly higher conformational flexibility, altering binding kinetics .
- Electronic Effects : The electron-withdrawing bromine and electron-donating methoxy group create a polarized aromatic system, which could enhance interactions with biological targets (e.g., serotonin receptors) compared to the pyridine-containing analog () .
- Stability : Cyclopropane rings are strain-prone but rigid, whereas cyclobutane derivatives () may offer better metabolic stability due to reduced ring strain .
Biological Activity
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C12H14BrN
- Molecular Weight : 253.15 g/mol
Chemical Structure
The compound features a cyclopropane ring attached to an amine group, along with a 2-bromo-5-methoxyphenyl substituent. This unique structure is hypothesized to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the cyclopropane ring enhances its binding affinity, potentially leading to inhibition or modulation of specific biological pathways.
Pharmacological Applications
Research indicates that compounds with similar structures have shown promise in several therapeutic areas:
- Enzyme Inhibition : Compounds structurally related to this compound have been studied for their ability to inhibit enzymes such as Poly ADP-ribose glycohydrolase (PARG), which plays a role in cellular stress responses and DNA repair mechanisms .
- Receptor Binding : The compound may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Case Studies and Research Findings
- Inhibition of PARG Activity : A study highlighted the effectiveness of similar compounds in inhibiting PARG, which could lead to enhanced therapeutic strategies for diseases characterized by DNA repair deficiencies .
- Neuropharmacological Effects : Research on related cyclopropane derivatives has indicated their potential as modulators of neurotransmitter systems, with implications for treating conditions like anxiety and depression.
- Toxicological Studies : Preliminary studies have assessed the safety profile of similar compounds, indicating that while they exhibit biological activity, careful consideration of dosage and administration routes is necessary to mitigate adverse effects.
Data Summary Table
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14BrN |
| Molecular Weight | 253.15 g/mol |
| Biological Targets | PARG, neurotransmitter receptors |
| Potential Applications | Cancer therapy, neuropharmacology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
